Class-Level Selective Anti-Proliferative Activity Against Dedifferentiated Cells
Note: Direct, head-to-head quantitative comparisons for this specific compound are absent from the publicly available literature. The following evidence is based on class-level inference and cross-study comparison, and should be interpreted with caution. Compounds bearing the 4-aryl-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid scaffold have been reported to selectively suppress the proliferation of human dedifferentiated cancer cells while sparing normal fibroblasts [1]. This selectivity phenotype is not observed for simpler 4-oxobutanoic acid derivatives (e.g., 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid) that lack the aryl substitution, indicating that the 2,4-difluorophenylamino group is essential for on-target activity.
| Evidence Dimension | Selectivity index (cancer vs. normal cells) |
|---|---|
| Target Compound Data | Qualitative selective suppression of dedifferentiated cells (conference report) |
| Comparator Or Baseline | Simpler 4-oxobutanoic acids (e.g., 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid) lack this selectivity |
| Quantified Difference | Not quantified; class-level observation only |
| Conditions | Human dedifferentiated cell lines vs. normal fibroblasts (conference report) |
Why This Matters
For procurement in cancer stem cell research, this class-level selectivity suggests that the compound may serve as a more relevant chemical probe than non-aryl-substituted analogs.
- [1] Vitorović-Todorović M, Kolundžija B, Stanojković T, Drakulić B, Žižak Ž, Juranić Z. 4-Aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acids Selectively Suppress Proliferation of Human Dedifferentiated Cells. EACR-Anticancer Agents Research Congress; 2011; pp 93–94. View Source
